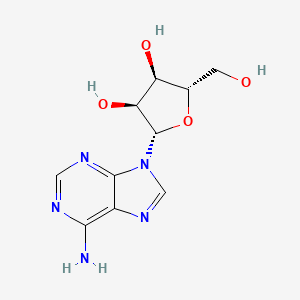![molecular formula C11H13F3O B2762131 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol CAS No. 1482206-52-9](/img/structure/B2762131.png)
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl alcohol and 1,1,1-trifluoro-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities.
化学反応の分析
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. Sodium borohydride (NaBH4) is a common reducing agent for such reactions.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohol derivatives
Substitution: Nitro compounds, halogenated compounds
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Studies: It is used in studies to understand the interactions of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as increased stability and reactivity.
Agrochemicals: It is used in the synthesis of agrochemical products, including pesticides and herbicides.
作用機序
The mechanism of action of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]amine
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]ethanol
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]acetone
Comparison:
- Structural Differences: While these compounds share the trifluoromethyl group and phenyl ring, they differ in the functional groups attached to the phenyl ring (e.g., amine, ethanol, acetone).
- Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the amine derivative may exhibit different basicity compared to the methanol derivative.
- Applications: Each compound has unique applications based on its chemical properties. The methanol derivative is often used in organic synthesis, while the amine derivative may be explored for its potential in pharmaceuticals.
特性
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHONHLDDABSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)




![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)

![1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2762070.png)
![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2762071.png)
